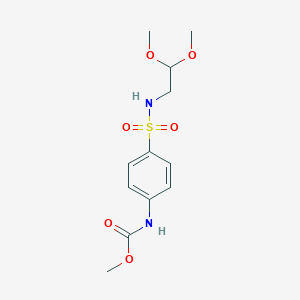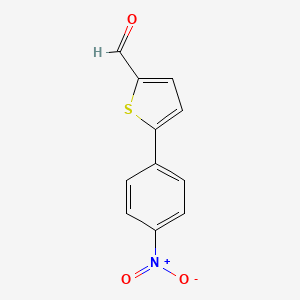![molecular formula C8H15ClN2O B2624415 (3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride CAS No. 2174007-70-4](/img/structure/B2624415.png)
(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride is a compound that belongs to the class of heterocyclic organic compounds. This compound is characterized by a pyrrolo[3,2-c]pyridine core structure, which is a fused bicyclic system containing nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride typically involves the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving suitable precursors such as 2-pyridone derivatives and amines under acidic or basic conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to enhance the efficiency and yield of the cyclization step.
Automated Methylation: Employing automated systems for the methylation process to ensure consistency and safety.
Purification and Crystallization: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyrrolo[3,2-c]pyridine core.
Reduction: Reduced pyrrolo[3,2-c]pyridine derivatives.
Substitution: Alkylated or acylated pyrrolo[3,2-c]pyridine compounds.
Wissenschaftliche Forschungsanwendungen
(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aS,7aR)-hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride
- (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-2-one hydrochloride
Uniqueness
(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride is unique due to its specific structural features, such as the methyl group at the 1-position and the fused bicyclic system. These characteristics contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
2174007-70-4 |
|---|---|
Molekularformel |
C8H15ClN2O |
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
(3aR,7aS)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-7-2-3-9-5-6(7)4-8(10)11;/h6-7,9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 |
InChI-Schlüssel |
JMYVTZQRPJUSBV-HHQFNNIRSA-N |
SMILES |
CN1C2CCNCC2CC1=O.Cl |
Isomerische SMILES |
CN1[C@H]2CCNC[C@H]2CC1=O.Cl |
Kanonische SMILES |
CN1C2CCNCC2CC1=O.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide](/img/structure/B2624333.png)

![N-(4-ethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2624335.png)
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2624338.png)

![N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2624340.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624342.png)






